3-hydroxy-2,5-dimethyl-1H-pyridin-4-one
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Description
“3-hydroxy-2,5-dimethyl-1H-pyridin-4-one”, also known as Deferiprone, is a hydroxy ketone derivative . It has been used as a hydroxyketone chelating agent and its cytotoxic action against oral human normal and tumor cell lines has been evaluated .
Chemical Reactions Analysis
“3-hydroxy-2,5-dimethyl-1H-pyridin-4-one” reacts with uranyl salts [UO 2 (NO 3) 2] in aqueous acidic solution to afford mono nuclear complexes ([UO 2 (dpp) (Hdpp) 2 (H 2 O)]ClO 4) . The detailed chemical reactions analysis is not available in the retrieved resources .
Physical And Chemical Properties Analysis
Safety And Hazards
“3-hydroxy-2,5-dimethyl-1H-pyridin-4-one” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety precautions include P301 + P312 + P330, which means if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .
Future Directions
properties
IUPAC Name |
3-hydroxy-2,5-dimethyl-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-3-8-5(2)7(10)6(4)9/h3,10H,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFOVSZIZLNKDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C(C1=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-2,5-dimethyl-1H-pyridin-4-one |
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